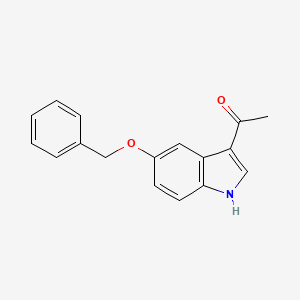

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Description

Significance of the Indole (B1671886) Scaffold in Natural Products and Pharmaceuticals

The indole scaffold is a ubiquitous motif found in numerous natural products, most notably in the essential amino acid tryptophan. Tryptophan serves as a biosynthetic precursor to a variety of crucial biomolecules, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin, which regulate mood, sleep, and circadian rhythms. nih.gov Beyond these, a plethora of complex alkaloids, such as the anti-cancer agents vinblastine (B1199706) and vincristine (B1662923) derived from the Madagascar periwinkle, and the hallucinogenic compound psilocybin from certain mushroom species, are built upon an indole framework. smochem.com

The prevalence of the indole nucleus in nature has inspired medicinal chemists to incorporate this scaffold into a multitude of pharmaceutical agents. sigmaaldrich.comuq.edu.au Its versatile structure has been successfully utilized to develop drugs spanning a wide spectrum of therapeutic areas. smochem.comalchempharmtech.com Notable examples include the non-steroidal anti-inflammatory drug Indomethacin, the anti-migraine medication Sumatriptan, and the anti-emetic Ondansetron. alchempharmtech.com The proven success of these and many other indole-containing drugs has solidified the indole scaffold's reputation as a critical pharmacophore in modern medicine. sigmaaldrich.com

Overview of Substituted Indoles as Bioactive Molecules and Privileged Scaffolds

The true power of the indole scaffold in drug discovery lies in its amenability to chemical modification. By introducing various substituents at different positions on the indole ring, chemists can fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with specific biological targets. This has led to the development of vast libraries of substituted indoles that exhibit a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. smochem.comsigmaaldrich.com

Due to its ability to bind to multiple, distinct receptor types, the indole nucleus is often referred to as a "privileged scaffold". alchempharmtech.comnih.gov This concept describes a molecular framework that is capable of serving as a ligand for a variety of biological targets. The versatility of the indole scaffold allows it to interact with enzymes, G-protein coupled receptors (GPCRs), ion channels, and DNA, making it an incredibly valuable starting point for the design of novel therapeutic agents. nih.gov The ability to generate diverse biological responses through simple chemical modifications has made substituted indoles a central focus of many drug discovery programs. google.comnih.gov

Contextualization of this compound within Indole Chemistry Research

Within the broad family of indole derivatives, this compound stands as a key synthetic intermediate. While not typically recognized for its own direct biological activity, this compound serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. Its structure features a benzyloxy group at the 5-position, which can act as a protecting group for the hydroxyl function, and an ethanone (B97240) (acetyl) group at the 3-position, a common site for further chemical elaboration.

The primary role of this compound in research is as a precursor for the construction of more elaborate indole-based compounds. The acetyl group at the C3 position is a versatile functional handle that can participate in a wide array of chemical transformations, including condensations, reductions, and substitutions, to build more complex side chains. Similarly, the benzyloxy group at the C5 position can be readily removed through hydrogenolysis to reveal a hydroxyl group, which can then be used for further functionalization or as a key pharmacophoric feature in the final target molecule.

Below is a table summarizing the key chemical properties of this intermediate:

| Property | Value |

| CAS Number | 93315-84-5 |

| Molecular Formula | C17H15NO2 |

| Molecular Weight | 265.31 g/mol |

| Synonyms | Ethanone, 1-[5-(phenylmethoxy)-1H-indol-3-yl]- |

This data is compiled from publicly available chemical supplier information.

The utility of this compound is evident in its application in the synthesis of various targeted therapeutic agents. For instance, it can be envisioned as a starting material for the creation of compounds targeting kinases, which are crucial enzymes in cell signaling pathways and are often dysregulated in diseases like cancer. The general synthetic utility is highlighted by the reactivity of its functional groups, which allows for the systematic modification and optimization of lead compounds in drug discovery campaigns.

The following table outlines the potential synthetic transformations and applications of this compound, positioning it as a valuable tool in the medicinal chemist's arsenal.

| Functional Group | Potential Reactions | Therapeutic Area Application |

| 3-acetyl group | Aldol condensation, Mannich reaction, Willgerodt-Kindler reaction, Reduction to alcohol, Conversion to oxime | Oncology, Neurology, Infectious Diseases |

| 5-benzyloxy group | Deprotection (hydrogenolysis) to 5-hydroxyindole (B134679) | Cardiovascular, Anti-inflammatory |

| Indole N-H | Alkylation, Arylation | Broad-spectrum |

This table represents potential synthetic pathways based on standard organic chemistry principles for indole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenylmethoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-8-7-14(9-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSRUDXIZVZVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627907 | |

| Record name | 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93315-84-5 | |

| Record name | 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 5 Benzyloxy 1h Indol 3 Yl Ethanone and Its Analogs

Impact of 5-Benzyloxy Substitution on Biological Activities

The substitution at the 5-position of the indole (B1671886) ring is a critical determinant of biological activity. In the case of 1-(5-(benzyloxy)-1H-indol-3-yl)ethanone, the 5-position is occupied by a benzyloxy group, which is both bulky and possesses specific electronic properties.

Research into various indole derivatives has consistently shown that the nature of the substituent at the C-5 position significantly modulates potency and selectivity. For instance, in the development of non-steroidal anti-inflammatory drugs (NSAIDs) based on indole acetic acid, derivatives with a substituent at the 5-position—such as methoxy (B1213986) (-OCH3), fluoro (-F), dimethylamino (-N(CH3)2), or methyl (-CH3)—were found to be more active than the unsubstituted parent compound. youtube.com This suggests that functionalization at this position is generally favorable for certain biological targets.

In the context of sphingosine (B13886) kinase 2 (SphK2) inhibitors, a systematic investigation of substitution patterns around the indole ring revealed that 1,5-disubstitution was optimal for promoting binding and enzymatic inhibition. nih.gov Similarly, studies on peptidoleukotriene antagonists identified that specific amide or ureido groups at the C-5 position were key features of the most potent compounds. nih.gov

The benzyloxy group, specifically, contributes both steric bulk and electron-donating character through its ether linkage. This can influence the molecule's interaction with target receptors in several ways:

Steric Influence : The large benzyloxy group can facilitate binding by occupying a large hydrophobic pocket within a receptor or enzyme active site.

Electronic Effects : The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, forming crucial interactions with the biological target.

The table below summarizes the effect of various substituents at the 5-position of the indole ring on biological activity in different compound classes.

| Compound Class | 5-Position Substituent | Effect on Biological Activity |

| Indole Acetic Acid Derivatives | -OCH3, -F, -N(CH3)2, -CH3 | Increased anti-inflammatory activity compared to unsubstituted analogs. youtube.com |

| Sphingosine Kinase 2 Inhibitors | Various (part of 1,5-disubstitution) | Promoted optimal binding and inhibition. nih.gov |

| Peptidoleukotriene Antagonists | [(Cyclopentyloxy)carbonyl]amino | Feature of highly potent compounds. nih.gov |

Influence of the 3-Ethanone Moiety on Pharmacological Profiles

The 3-ethanone (or 3-acetyl) group is a common feature in many biologically active indole derivatives. researchgate.net Its presence at the C-3 position, the most nucleophilic site on the indole ring, significantly influences the molecule's chemical properties and pharmacological profile. researchgate.net The ethanone (B97240) moiety can act both as a key pharmacophoric element and as a versatile synthetic handle for further molecular elaboration.

As a pharmacophore, the acetyl group's carbonyl oxygen can serve as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. For example, indolyl-3-ethanone-α-thioethers have been identified as a promising class of antimalarial agents, with the ethanone group being a core part of the active structure. nih.gov

Furthermore, the 3-acetyl group is a valuable precursor in the synthesis of more complex indole derivatives. The reactivity of the acetyl methyl group and the carbonyl carbon allows for a wide range of chemical transformations, including:

Condensation Reactions : Reaction with various aldehydes can produce α,β-unsaturated ketones (chalcones), which are themselves a well-known class of bioactive compounds. thepharmajournal.comderpharmachemica.com

Formation of Heterocycles : These chalcone (B49325) intermediates can be further cyclized to form pyrazoline, pyran, or other heterocyclic systems fused to the indole core. derpharmachemica.comnih.gov

Derivatization : The acetyl group can be modified to create thioethers, thiosemicarbazones, and other functional groups, leading to compounds with diverse activities such as antimalarial or tyrosinase inhibitory effects. nih.govrsc.org

A review of 3-acetylindoles highlights their role as central intermediates in the creation of compounds for treating conditions ranging from HIV infection to gastrointestinal disorders. researchgate.net

SAR of Related Indole-3-yl Acetyl Derivatives

Building upon the versatility of the 3-ethanone moiety, extensive SAR studies have been conducted on its derivatives. By modifying the acetyl group, researchers can fine-tune the pharmacological properties of the parent indole compound.

A common strategy involves the Claisen-Schmidt condensation of 3-acetylindole (B1664109) with various aromatic aldehydes to synthesize indole-based chalcones. thepharmajournal.comderpharmachemica.com These derivatives have been evaluated for a range of activities, including antimicrobial and antioxidant effects. The nature of the substituent on the aromatic aldehyde plays a significant role in determining the biological activity of the resulting chalcone.

Another successful approach is the conversion of the ketone into a hydrazone or thiosemicarbazone. For instance, a series of 1-benzyl-indole hybrid thiosemicarbazones derived from the 3-position showed potent tyrosinase inhibitory activity. rsc.org SAR analysis revealed that substitutions on the phenyl ring of the thiosemicarbazone moiety were critical for potency. A nitro group at the para-position resulted in excellent inhibitory activity, surpassing that of the standard kojic acid. rsc.org

The table below presents SAR data for selected indole-3-yl acetyl derivatives, demonstrating how modifications to this moiety impact biological activity.

| Base Structure | Derivative Type | R-Group Substitution | Biological Activity (IC50) |

| 1-Benzyl-indole-3-yl | Thiosemicarbazone | 4-Nitro (on phenyl ring) | 15.26 ± 0.30 μM (Tyrosinase Inhibition) rsc.org |

| 1-Benzyl-indole-3-yl | Thiosemicarbazone | 3-Nitro (on phenyl ring) | 17.10 ± 0.28 μM (Tyrosinase Inhibition) rsc.org |

| 1-Benzyl-indole-3-yl | Thiosemicarbazone | 4-Methoxy (on phenyl ring) | 24.16 ± 0.38 μM (Tyrosinase Inhibition) rsc.org |

| 1-Benzyl-indole-3-yl | Thiosemicarbazone | 4-Methyl (on phenyl ring) | 26.11 ± 0.47 μM (Tyrosinase Inhibition) rsc.org |

Role of Indole Core Substitutions on Activity Modulation

Beyond the specific substitutions at C-3 and C-5, functionalization at other positions on the indole core—including the N-1, C-2, C-4, C-6, and C-7 positions—is a key strategy for modulating biological activity.

N-1 Position : The indole nitrogen is frequently a site for substitution. Acylation or alkylation at N-1 can significantly alter a compound's properties. For example, N-alkoxy substitutions on indole-3-carbinol (B1674136) derivatives led to a striking increase in anticancer efficacy. nih.gov In the development of peptidoleukotriene antagonists, a methyl group at the N-1 position was found to be optimal. nih.gov Conversely, for certain indole acetic acid NSAIDs, acylation of the indole nitrogen with aliphatic carboxylic acids resulted in decreased activity. youtube.com

C-2 Position : Substitution at the C-2 position can also be beneficial. In the SAR of indole acetic acids, a methyl group at C-2 was found to be much more active than aryl-substituted analogues. youtube.com

Benzene (B151609) Ring (C-4, C-6, C-7) : Functionalization of the benzene portion of the indole ring is often more challenging but can yield potent compounds. researchgate.net In a series of CysLT1 antagonists, substitution at the C-4 position was found to be the least favorable for activity. researchgate.net In contrast, methoxy group substitution at the C-7 position proved to be the most favorable. researchgate.net

The table below summarizes the observed effects of substitutions at various positions of the indole nucleus.

| Position | Substituent Type | Impact on Activity | Compound Class |

| N-1 | Methyl | Optimal for potency | Peptidoleukotriene Antagonists nih.gov |

| N-1 | N-Alkoxy | Increased anticancer efficacy | Indole-3-Carbinol Derivatives nih.gov |

| C-2 | Methyl | More active than aryl substitution | Indole Acetic Acid NSAIDs youtube.com |

| C-4 | Fluoro | Least favorable position for substitution | CysLT1 Antagonists researchgate.net |

| C-7 | Methoxy | Most favorable position for substitution | CysLT1 Antagonists researchgate.net |

Stereochemical Considerations in Indole Derivatives

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, influencing everything from target binding and pharmacokinetics to uptake by transporters. mdpi.com While this compound itself is achiral, many of its more complex derivatives, particularly those synthesized via modification of the 3-ethanone side chain, can contain one or more stereocenters.

The spatial arrangement of atoms in a molecule is critical for its interaction with biological macromolecules like enzymes and receptors, which are themselves chiral. It is common for one enantiomer of a chiral drug to be significantly more potent than the other or for the two enantiomers to have entirely different biological activities.

For example, studies on chiral nature-inspired compounds have demonstrated that only isomers with a specific stereochemistry—the (5S, αS) isomers—displayed significant antiplasmodial activity. mdpi.comnih.gov This difference was attributed not only to target binding but also to stereoselective uptake, suggesting that transport systems can differentiate between stereoisomers. mdpi.com

Therefore, when designing and synthesizing new analogs based on the this compound scaffold, the introduction of chiral centers must be carefully considered. The synthesis of single enantiomers and the separate evaluation of their biological activities are essential steps in developing a clear and accurate SAR, ultimately leading to safer and more effective therapeutic agents.

Investigational Biological Activities and Pharmacological Mechanisms in Vitro and Preclinical Studies

Antimicrobial Properties

There is no specific information available in the reviewed scientific literature regarding the antimicrobial properties of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone.

Antibacterial Activities (e.g., against Staphylococcus aureus, MRSA, VRSA)

No studies were identified that evaluated the antibacterial activity of this compound against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), or vancomycin-resistant Staphylococcus aureus (VRSA).

Antifungal Activities (e.g., against Candida albicans)

No published research was found detailing the antifungal activity of this compound against Candida albicans or other fungal species.

Inhibition of Biofilm Formation and Virulence Factors

There are no available studies investigating the potential of this compound to inhibit biofilm formation or interfere with virulence factors in any microbial species.

Anticancer Potential

Specific data on the anticancer potential of this compound is not present in the available scientific literature.

Evaluation of Cytotoxicity in Human Cancer Cell Lines (e.g., GI50 values)

No data, including GI50 (Growth Inhibition 50) values, from cytotoxicity evaluations of this compound in any human cancer cell lines have been published in the reviewed literature. Consequently, a data table for cytotoxicity could not be generated.

Proposed Cellular and Molecular Mechanisms of Action (e.g., tubulin inhibition, reactive oxygen species generation, histone deacetylase inhibition)

As there are no studies on the anticancer activity of this compound, no cellular or molecular mechanisms of action, such as tubulin inhibition, the generation of reactive oxygen species, or histone deacetylase inhibition, have been proposed or investigated for this specific compound.

Anti-inflammatory Effects and Related Pathways (e.g., NF-κB, COX-2)

The anti-inflammatory properties of indole (B1671886) analogs are a significant area of investigation. Research has shown that these compounds can modulate key inflammatory pathways, including those involving nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). nih.govsemanticscholar.orgresearchgate.net

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in the inflammatory response. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of COX-2 is a common target for anti-inflammatory drugs.

Studies on various indole derivatives have demonstrated their potential as COX-2 inhibitors. For example, a series of indolylpyrazolines were synthesized and screened for anti-inflammatory and COX-2 inhibitory activities. researchgate.net One of the most active compounds in this series was 1-[N-phenylsulphonyl-3-(2′-phenyl-3′-sulphonyl-5′-methoxyindol-3′-yl)]-2-pyrazoline . researchgate.net Similarly, other hybrid pyrazole (B372694) analogues have shown potent COX-2 inhibitory activity and a high selectivity index, comparable to the standard drug celecoxib. nih.gov

The mechanism of action for some of these compounds is believed to be linked to the downregulation of NF-κB and other pro-inflammatory markers like TNF-α and various interleukins, which in turn can inhibit the expression of COX-2. semanticscholar.orgmdpi.com

Table 1: COX-2 Inhibition by Select Indole-Related Analogs

| Compound Series | Example of Active Compound | Key Findings | Reference |

|---|---|---|---|

| Hybrid Pyrazole Analogues | Compound 5u | Showed high COX-2 inhibitory activity (IC₅₀ = 1.79 µM) with a selectivity index of 72.73. | nih.gov |

| Indolylpyrazolines | 1-[N-phenylsulphonyl-3-(2′-phenyl-3′-sulphonyl-5′-methoxyindol-3′-yl)]-2-pyrazoline | Demonstrated significant anti-inflammatory and COX-II inhibitory activity. | researchgate.net |

| Pterostilbene-urea derivatives | Compound 7 | A strong COX-2 inhibitor (IC₅₀ = 85.44 nM) that modulates NF-κB/MAPK signaling pathways. | nih.gov |

Other Investigational Biological Activities Relevant to Indole Analogs

The structural versatility of the indole scaffold has led to its exploration in a wide range of other potential therapeutic applications.

Several series of indole derivatives have been synthesized and evaluated for their anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.compharmacophorejournal.com These tests are standard methods for identifying compounds that may be effective against different types of seizures.

For example, a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were screened for anticonvulsant activity. nih.gov One compound from this series showed protection against seizures in the MES model. nih.gov Other studies on different tetracyclic indole derivatives also reported good anticonvulsant activity, with some compounds having ED₅₀ values in the range of 12.5 to 12.9 mg/kg. nih.gov These findings suggest that the indole nucleus is a promising framework for the development of new antiepileptic agents. pharmacophorejournal.comnih.govnih.gov

Indole derivatives have demonstrated a broad spectrum of antiviral activity against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. nih.govresearchgate.netnih.gov The marketed anti-influenza drug Arbidol (Umifenovir) is a well-known example of a highly functionalized indole-containing compound. nih.gov

Research has identified indole derivatives that can inhibit different stages of the viral life cycle. For instance, some analogs act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others function as integrase inhibitors. nih.gov In the context of HCV, certain indole derivatives have shown potent activity, with one 5-cyano-substituted indole 2-methacrylate analog exhibiting an EC₅₀ value of 1.1 µM. nih.gov The diversity of mechanisms highlights the potential of the indole scaffold in developing novel antiviral therapies. nih.govfrontiersin.org

Table 2: Antiviral Activity of Select Indole Analogs

| Compound/Derivative | Virus Target | Mechanism/Activity | Reference |

|---|---|---|---|

| Arbidol (Umifenovir) | Influenza A/B, SARS, RSV | Inhibits fusion of viral lipid membranes with cell membranes. | nih.gov |

| Indole-3yl piperazine (B1678402) analog | HIV-1 | Attachment inhibitor with an EC₅₀ of 4.0 nM. | nih.gov |

| 5-CN substituted indole 2-methacrylate | HCV | Potent anti-HCV activity with an EC₅₀ of 1.1 µM. | nih.gov |

| N-arylindoles (e.g., compound 82) | HIV-1 | Integrase inhibitor with an EC₅₀ of 7.88 mg/mL. | nih.gov |

Indole compounds are also being investigated for their potential in managing diabetes. researchgate.netnih.gov The primary mechanism explored is the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. mdpi.comnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in post-meal blood glucose levels.

Several studies have reported the synthesis of indole derivatives with significant inhibitory activity against these enzymes. For instance, a series of indole-3-acetamides displayed good to moderate inhibition against α-amylase, with IC₅₀ values ranging from 1.09 to 2.84 µM. acs.org Another study on hybrid indole-oxadiazole linked thiazolidinone derivatives found compounds with excellent inhibition against both α-amylase and α-glucosidase, surpassing the activity of the standard drug acarbose. mdpi.com These results underscore the potential of indole-based compounds as a source for new antidiabetic agents. researchgate.netnih.gov

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, which metabolizes the essential amino acid tryptophan. nih.govrsc.org In the context of cancer, IDO1 is often overexpressed in tumor cells, helping them to evade the immune system by creating an immunosuppressive microenvironment. espublisher.com Therefore, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.gov

Given that tryptophan, the natural substrate for IDO1, is an indole derivative, it is logical that many IDO1 inhibitors are based on the indole scaffold. acs.org Numerous indole analogs have been screened for their ability to inhibit this enzyme. nih.gov For example, Brassinin , an indole-based natural product, has shown moderate IDO1 inhibitory activity. nih.gov While many early tryptophan and indole analogs showed only moderate activity, they paved the way for the development of more potent and selective IDO1 inhibitors that have entered clinical investigation. rsc.orgacs.org The search for novel indole-based IDO1 inhibitors continues to be an active area of research. espublisher.comacs.org

Mechanistic Investigations and Target Identification

Interaction with Specific Biological Pathways and Receptors

No data tables or detailed research findings for this compound could be compiled. It is concluded that the biological activities of this specific compound have not been reported in the accessible scientific domain.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations to Predict Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to indole-based compounds to elucidate their potential interactions with biological targets.

Studies on related indole (B1671886) derivatives have utilized molecular docking to screen for potential biological activities. For instance, various indole scaffolds have been docked against enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase to predict antimicrobial activity. nih.gov In these investigations, software such as the PyRx-virtual screening tool is employed to generate multiple binding conformations for each molecule within the active site of the target enzyme. nih.gov Similarly, docking studies on 1-benzyl-2-indolinones have been performed to assess their inhibitory effects on acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov

For indole-based structures, docking analyses typically reveal key interactions, such as hydrogen bonds and pi-stacking, with amino acid residues in the target's active site. nih.gov These computational predictions help in understanding the structure-activity relationships (SAR) and in identifying which chemical modifications might enhance binding affinity and selectivity. The binding energies calculated from these simulations provide a quantitative estimate of the binding affinity, allowing for the ranking of different compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and stability of molecules. Density Functional Theory (DFT) is a popular method for this purpose. For indole derivatives, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are used to validate molecular structures and analyze electronic properties. uni-greifswald.de

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These calculations help in understanding the regions of the molecule that are more likely to be involved in chemical reactions or interactions with biological targets. Such computational studies have been applied to various heterocyclic compounds to explore their molecular and electronic properties. nih.gov

Conformational Analysis and Stability Profiling

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. Quantum chemical methods are frequently used to perform these analyses. uni-greifswald.de

For molecules with flexible side chains, such as the benzyloxy group in 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone, multiple low-energy conformations may exist. Computational studies can map the potential energy surface of the molecule to identify these stable conformers. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. The stability of different isomers, such as (E) and (Z) isomers in related Schiff base compounds, can also be investigated to determine the most thermodynamically favorable structure. uni-greifswald.de

Prediction of Binding Modes and Affinities with Biological Macromolecules

Building on initial docking investigations, more detailed analyses are performed to predict the specific binding modes and affinities of compounds with their biological targets. These studies are critical for rational drug design.

For example, research on indol-2-yl ethanone (B97240) derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO) involved a detailed analysis of the binding conformation within the enzyme's active site. uliege.be Such analyses can reveal that an iron-coordinating group is a prerequisite for biological activity, corroborating virtual screening results. uliege.be In another study, docking of 1-(1H-indol-1-yl)ethanone derivatives into the CREB binding protein (CBP) bromodomain led to the identification of potent inhibitors. A co-crystal structure of an inhibitor complexed with CBP provided a solid structural basis for understanding the binding mode and guiding further optimization. nih.gov

These studies often identify specific amino acid residues that are crucial for binding. For instance, the interaction between the NH of an indole ring and an aspartate residue via a hydrogen bond can be a key stabilizing factor. mdpi.com The predicted binding affinities from these computational models, often expressed as IC₅₀ or Kᵢ values, help prioritize compounds for synthesis and experimental testing. nih.govnih.gov

Table 1: Examples of Predicted Binding Interactions for Indole Scaffolds

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Indole derivatives | UDP-N-acetylmuramate-L-alanine ligase | Hydrogen bonds, pi-stacking | nih.gov |

| 1-Benzyl-2-indolinones | Acetylcholinesterase (AChE) | Binding at allosteric pocket | nih.gov |

| 1-(1H-Indol-1-yl)ethanone derivatives | CBP Bromodomain | Specific interactions confirmed by co-crystal structure | nih.gov |

| Bisindole-β-lactam derivatives | Bcl-2 protein | Hydrogen bond (indole NH with Asp35), hydrophobic interactions | mdpi.com |

In Silico ADME Profiling and Drug-likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is used to predict the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and avoid late-stage failures. nih.gov

Various computational tools and web servers, such as SwissADME and pkCSM, are used to calculate physicochemical properties and predict ADME parameters. nih.govtexilajournal.com Drug-likeness is often assessed based on established guidelines like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. texilajournal.comnih.gov For many classes of compounds, including pseudothiohydantoin and thiazol-4-one derivatives, in silico ADME assays have shown favorable absorption, distribution, and bioavailability properties, indicating their potential as therapeutic candidates. texilajournal.comnih.gov These predictive models help in optimizing lead compounds to improve their pharmacokinetic profiles. researchgate.net

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

A key avenue for future research lies in the rational design and synthesis of novel analogs of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone. The goal is to create derivatives with improved binding affinity, selectivity, and potency for specific biological targets. This can be achieved through several strategies:

Modification of the Benzyloxy Group: The benzyloxy moiety at the 5-position of the indole (B1671886) ring can be modified to explore its influence on biological activity. Introducing various substituents on the phenyl ring of the benzyloxy group, such as electron-donating or electron-withdrawing groups, can alter the electronic properties and steric bulk, potentially leading to enhanced interactions with target proteins.

Alterations of the Ethanone (B97240) Side Chain: The ethanone group at the 3-position is another critical site for modification. Conversion of the ketone to other functional groups, such as oximes, hydrazones, or more complex heterocyclic systems, could lead to new classes of compounds with distinct pharmacological profiles. For example, the synthesis of indole-containing oxime ether derivatives has been shown to yield compounds with interesting biological properties. nih.gov

Substitution on the Indole Ring: Further substitution on the indole nucleus itself, at positions that are not already functionalized, could also be explored to fine-tune the physicochemical properties and biological activity of the resulting molecules.

The following table outlines potential modifications for analog design:

| Modification Site | Potential Modifications | Desired Outcome |

| 5-Benzyloxy Group | Substitution on the phenyl ring (e.g., -Cl, -F, -OCH3, -NO2) | Enhanced binding affinity and selectivity |

| 3-Ethanone Side Chain | Conversion to oximes, hydrazones, pyrazoles, etc. | Novel biological activities and improved potency |

| Indole Nucleus | Substitution at C-2, C-4, C-6, or C-7 positions | Optimized pharmacokinetic properties |

Exploration of New Biological Targets and Disease Indications

While indole derivatives are well-known for their anticancer properties, the therapeutic potential of this compound and its analogs may extend to other disease areas. Future research should focus on screening these compounds against a diverse range of biological targets to identify new therapeutic applications.

Kinase Inhibition: Many indole derivatives have been identified as potent kinase inhibitors, which are crucial in cancer therapy. mdpi.com Analogs of this compound could be evaluated for their inhibitory activity against various kinases implicated in tumorigenesis.

Antimicrobial Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. Novel derivatives could be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains. For instance, (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives have demonstrated activity against MRSA and VRSA strains. nih.gov

Neurodegenerative Diseases: Given the role of certain indole compounds in neurological processes, exploring the potential of these derivatives in the context of diseases like Alzheimer's and Parkinson's could be a fruitful area of investigation.

Anti-inflammatory Effects: Some indole derivatives have shown anti-inflammatory activity, suggesting that analogs of this compound could be developed as novel treatments for inflammatory disorders. eurekaselect.com

The following table summarizes potential biological targets and disease indications:

| Biological Target Class | Specific Examples | Potential Disease Indication |

| Protein Kinases | VEGFR, EGFR, STAT3 | Cancer |

| Bacterial Enzymes | DNA gyrase, Topoisomerase IV | Bacterial Infections |

| Neurological Receptors | Serotonin (B10506) receptors, MAO | Neurodegenerative Diseases, Depression |

| Inflammatory Enzymes | COX-2, LOX | Inflammation, Pain |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex and diverse libraries of indole derivatives requires the development of efficient and versatile synthetic methods. Future research in this area will likely focus on:

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly streamline the synthesis of highly functionalized indole derivatives, making the process more time- and resource-efficient. nih.gov

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, can enable the selective functionalization of the indole ring at various positions, providing access to a wider range of chemical structures.

Flow Chemistry: Implementing flow chemistry techniques can offer advantages in terms of scalability, safety, and reaction control for the synthesis of indole derivatives.

Integration with Combinatorial Chemistry and High-Throughput Screening Approaches

To accelerate the discovery of new drug candidates, the synthesis of this compound analogs can be integrated with combinatorial chemistry and high-throughput screening (HTS).

Combinatorial Libraries: The generation of large and diverse libraries of related compounds through combinatorial synthesis will provide a rich source of molecules for biological screening. nih.govnih.gov

High-Throughput Screening: HTS assays can be employed to rapidly screen these compound libraries against a wide array of biological targets, enabling the identification of promising hits for further development. This approach allows for the efficient exploration of the structure-activity relationships (SAR) within a given class of compounds.

Translational Research Perspectives for Preclinical Development

Promising compounds identified through the aforementioned strategies will need to undergo rigorous preclinical evaluation to assess their potential for clinical development. This translational research phase will involve:

In Vitro and In Vivo Studies: Comprehensive in vitro studies will be necessary to elucidate the mechanism of action of lead compounds. This will be followed by in vivo studies in relevant animal models to evaluate their efficacy, pharmacokinetics, and preliminary safety profiles.

Lead Optimization: The data obtained from preclinical studies will guide the further optimization of lead compounds to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

Biomarker Development: The identification of predictive biomarkers will be crucial for patient selection in future clinical trials, enabling a more personalized medicine approach.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : A typical method involves alkylation of 5-hydroxyindole precursors with benzyl bromide under basic conditions. For example, refluxing 5-hydroxyindole with benzyl bromide in acetone using dipotassium carbonate (K₂CO₃) as a base, followed by acetylation at the indole 3-position using acetyl chloride . Alternative protocols employ NaH in DMF for efficient alkylation of indole derivatives, as seen in similar indole-ethanone syntheses .

- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux at 50–60°C minimizes side reactions), and stoichiometric excess of benzylating agents (1.2–1.5 equivalents). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : The acetyl group appears as a singlet at δ ~2.6 ppm. The benzyloxy group shows a characteristic AB quartet (δ ~4.9–5.1 ppm) for the -OCH₂Ph protons, while aromatic indole and benzyl protons resonate between δ 6.8–7.8 ppm .

- ¹³C-NMR : The carbonyl carbon (C=O) is observed at δ ~200 ppm, with the benzyloxy methylene at δ ~70 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 280.1212 (calculated for C₁₇H₁₅NO₂) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the planar indole ring and dihedral angles between substituents, as demonstrated for analogous bis-indolyl compounds .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Solubility : Moderately soluble in ethanol and DMSO (20–25 mg/mL at 25°C) but poorly soluble in water due to a high logP value (~3.2) .

- Hydrogen Bonding : Two hydrogen bond donors (indole NH and acetyl OH, if present) and three acceptors (carbonyl O, benzyloxy O) contribute to a polar surface area (PSA) of ~62.3 Ų, influencing permeability and formulation strategies .

- Stability : Sensitive to prolonged light exposure; store under inert atmosphere at –20°C for long-term stability .

Advanced Research Questions

Q. How do structural modifications at the benzyloxy group influence the biological activity of indolyl ethanone derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Substituting benzyloxy with nitro or chloro groups (e.g., 5-nitrobenzyloxy) enhances electrophilicity, potentially improving binding to enzymatic targets like HIV-1 reverse transcriptase .

- Steric Effects : Bulky substituents (e.g., 3,4-dichlorobenzyl) may reduce activity by hindering target engagement, as observed in anti-HIV indole derivatives .

- Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, followed by in vitro assays (e.g., IC₅₀ determination) and computational docking to map steric/electronic effects .

Q. What strategies are effective in resolving contradictory biological activity data across studies involving this compound?

- Data Reconciliation Approaches :

Purity Analysis : Use HPLC-MS to rule out impurities (>95% purity required). For example, column chromatography () or recrystallization in ethanol/water mixtures improves purity .

Assay Standardization : Control variables such as cell line specificity (e.g., MCF-7 vs. HeLa), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .

Orthogonal Assays : Validate results using surface plasmon resonance (SPR) for binding affinity and transcriptomics to confirm pathway modulation .

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., kinases, GPCRs) using crystal structures from the PDB (e.g., 3IND for indole-binding proteins) .

- Molecular Dynamics (MD) : GROMACS or AMBER simulations assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key interactions (e.g., π-π stacking with indole rings) .

- QSAR Modeling : Utilize descriptors like logP, PSA, and HOMO-LUMO gaps (from Gaussian calculations) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.